REACTION_SMILES
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[CH2:13]1[O:14][CH2:15][CH2:16][O:17][CH2:18]1.[F:1][CH:2]([c:3]1[c:4]([CH3:9])[n:5][cH:6][cH:7][cH:8]1)[F:10].[Se:11]=[O:12]>>[F:1][CH:2]([c:3]1[c:4]([CH:9]=[O:12])[n:5][cH:6][cH:7][cH:8]1)[F:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncccc1C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Se]
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Name
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Type
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product
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Smiles
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O=Cc1ncccc1C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |